

Preamble: Navigating a Sparsely Documented Isomer

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Compound of Interest

Compound Name: **2,6-Dimethyl-3-nitrophenol**

Cat. No.: **B1293650**

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In the vast landscape of substituted phenols, **2,6-dimethyl-3-nitrophenol** emerges as a compound of significant academic interest, primarily due to its unique substitution pattern which offers a compelling case study in steric and electronic effects. Unlike its more extensively documented isomer, 2,6-dimethyl-4-nitrophenol, the 3-nitro variant is not widely characterized in peer-reviewed literature. This guide, therefore, adopts a first-principles approach. It builds a comprehensive profile of **2,6-dimethyl-3-nitrophenol** by integrating foundational principles of physical organic chemistry with comparative analysis of its structural analogs. For researchers and drug development professionals, this document serves not just as a repository of known data, but as a predictive framework for understanding and utilizing this molecule in novel applications.

Core Physicochemical and Structural Analysis

2,6-Dimethyl-3-nitrophenol is an aromatic organic compound featuring a phenol backbone substituted with two methyl groups and a nitro group. The precise placement of these functional groups dictates its chemical personality.

Molecular Identity and Predicted Properties

A definitive CAS Number has been identified as 6994-63-4[1]. The fundamental properties are summarized below. It is critical to note that while some data is established, other values are predicted based on chemical principles and data from analogous compounds.

Property	Value / Predicted Value	Source / Basis
IUPAC Name	2,6-Dimethyl-3-nitrophenol	---
CAS Number	6994-63-4	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[2]
Molecular Weight	167.16 g/mol	[2]
Appearance	Yellowish crystalline solid (Predicted)	Based on nitrophenol analogs
Melting Point	Not experimentally determined.	---
Boiling Point	Not experimentally determined.	---
Solubility	Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO).	Structural analogy
pKa (Acidity)	Predicted to be ~8.0 - 8.5	See Section 1.3 for detailed analysis

Structural Representation

The spatial arrangement of the functional groups is central to the molecule's properties.

Figure 1: Structure of **2,6-Dimethyl-3-nitrophenol**.

The Causality of Acidity: An Analysis of Electronic and Steric Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the phenoxide ion, increasing acidity (lowering pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (raising pKa).

- The Nitro Group (-NO₂): In the meta position (C3), the powerful resonance (-M effect) withdrawal of the nitro group is inoperative. Its acid-strengthening effect arises almost

exclusively from its strong inductive effect (-I effect), pulling electron density through the sigma bonds.

- The Methyl Groups (-CH₃): The two methyl groups at the C2 and C6 positions are weak EDGs, acting through both inductive (+I effect) and hyperconjugation effects. Both effects increase electron density in the ring, which tends to destabilize the phenoxide and decrease acidity.

Comparative Analysis:

- vs. Phenol (pKa ≈ 10.0): The strong -I effect of the nitro group outweighs the +I effects of the two methyl groups. Therefore, **2,6-dimethyl-3-nitrophenol** is predicted to be significantly more acidic than phenol.
- vs. 3-Nitrophenol (pKa ≈ 8.4): The presence of two electron-donating methyl groups in the target molecule will counteract the acid-strengthening effect of the nitro group. Consequently, **2,6-dimethyl-3-nitrophenol** will be less acidic (have a higher pKa) than 3-nitrophenol.
- vs. 2,6-Dimethyl-4-nitrophenol (pKa ≈ 7.15): This comparison is most illustrative. In the 4-nitro isomer, the nitro group is para to the hydroxyl group, allowing it to exert both a strong -I and a very strong -M (resonance) effect, which greatly stabilizes the phenoxide.^{[3][4]} The methyl groups at C2 and C6 do not sterically hinder this resonance. In our target molecule, the 3-nitro isomer, the lack of a resonance effect means it will be substantially less acidic than its 4-nitro counterpart.^[5]

Predicted pKa: Based on this analysis, a pKa value in the range of 8.0 - 8.5 is a reasonable prediction.

Predicted Spectroscopic Signatures

While experimental spectra are not readily available, the structure allows for confident prediction of its key spectroscopic features, which are invaluable for identification and quality control.

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- -OH Proton: A broad singlet, chemical shift variable (typically ~5-10 ppm).- Aromatic Protons: Two doublets in the aromatic region (~7-8 ppm), corresponding to the protons at C4 and C5. They will exhibit a small meta-coupling ($J \approx 2-3$ Hz).- Methyl Protons: Two distinct singlets in the aliphatic region (~2.2-2.5 ppm), each integrating to 3H. The two methyl groups are in different chemical environments and are not equivalent.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Six distinct signals. The carbon bearing the -OH group (C1) will be downfield (~150-160 ppm). The carbon bearing the -NO₂ group (C3) will also be significantly deshielded. The carbons attached to the methyl groups (C2, C6) and the remaining aromatic carbons (C4, C5) will appear at characteristic shifts.- Methyl Carbons: Two signals in the upfield region (~15-20 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.- N-O Asymmetric Stretch: A strong, sharp peak around 1520-1560 cm⁻¹.- N-O Symmetric Stretch: A strong, sharp peak around 1340-1380 cm⁻¹.- C-N Stretch: Weaker absorption around 800-900 cm⁻¹.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 167.- Key Fragments: Expect loss of -NO₂ (m/z = 121), loss of -OH (m/z = 150), and other characteristic fragmentation patterns of substituted phenols.

Synthesis and Reactivity Profile

The synthesis and subsequent reactions of **2,6-dimethyl-3-nitrophenol** are governed by the directing effects of its substituents.

Proposed Synthesis Workflow

Two primary synthetic routes are plausible. The choice depends on the availability of starting materials and the desired control over isomer formation.

Route A: Direct Nitration of 2,6-Dimethylphenol

This is the most direct approach but may suffer from poor regioselectivity. The hydroxyl group is a strong ortho, para-director, while the methyl groups are weaker ortho, para-directors. The primary product of nitration is therefore expected to be 2,6-dimethyl-4-nitrophenol.^[6] Formation of the 3-nitro isomer would be a minor product, requiring challenging chromatographic separation.

Route B: Diazotization-Hydrolysis of 2,6-Dimethyl-3-nitroaniline (Recommended)

This multi-step route offers superior regiochemical control and is the more logical choice for unambiguous synthesis. The general principle involves converting a primary aromatic amine into a diazonium salt, which is then displaced by a hydroxyl group upon heating in aqueous acid.^{[7][8]}



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Figure 2: Proposed synthesis via diazotization-hydrolysis.

Experimental Protocol (Route B - Predictive)

- **Diazotization:**
 - Suspend 2,6-dimethyl-3-nitroaniline (1.0 eq) in an aqueous solution of sulfuric acid (~20-30%) in a flask equipped with a stirrer and thermometer.

- Cool the suspension to 0-5°C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5°C.[8]
- Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

- Hydrolysis:
 - In a separate, larger flask equipped for distillation or with a reflux condenser, bring a volume of dilute aqueous sulfuric acid to a boil.
 - Slowly and carefully add the cold diazonium salt solution to the boiling acid.[9] The diazonium group will be displaced by -OH, with the evolution of nitrogen gas.
 - After the addition is complete, continue to boil for 15-20 minutes to ensure the reaction goes to completion.

- Work-up and Purification:
 - Cool the reaction mixture. The product may precipitate or can be extracted with an organic solvent like diethyl ether or ethyl acetate.
 - Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by silica gel column chromatography or recrystallization to yield pure **2,6-dimethyl-3-nitrophenol**.

Predicted Chemical Reactivity

- Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (2,6-dimethyl-3-aminophenol) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This resulting aminophenol is a versatile synthetic intermediate.

- Reactions of the Phenolic Group: The hydroxyl group can undergo O-alkylation (Williamson ether synthesis) with alkyl halides under basic conditions, or O-acylation with acid chlorides or anhydrides to form esters.
- Further Electrophilic Aromatic Substitution: The ring is highly activated by the -OH group and moderately activated by the two -CH₃ groups, but deactivated by the -NO₂ group. The powerful ortho, para-directing hydroxyl group will dominate. The position para to the hydroxyl (C4) is the most likely site for further substitution (e.g., halogenation, sulfonation), as the two ortho positions (C2, C6) are already blocked.

Relevance in Research and Drug Development

While specific applications for **2,6-dimethyl-3-nitrophenol** are not documented, its structural motifs are highly relevant in medicinal chemistry.

- Synthetic Building Block: Nitroaromatic compounds are crucial precursors for the synthesis of anilines, which are foundational in many pharmaceutical agents. The unique 2,3,6-substitution pattern provides a scaffold that is not readily accessible, allowing for the exploration of novel chemical space.
- Fragment-Based Drug Design: As a substituted phenol, it could serve as a fragment for screening against biological targets. The hydroxyl group is an excellent hydrogen bond donor and acceptor, while the aromatic ring can engage in π -stacking interactions.
- Physicochemical Probes: In fundamental research, comparing the biological or chemical activity of this isomer against the 4-nitro isomer could provide precise insights into the importance of resonance versus inductive effects for a particular molecular interaction.

Safety and Handling

No specific safety data sheet (SDS) is available for **2,6-dimethyl-3-nitrophenol**. The following guidance is based on the known hazards of analogous compounds like 3-nitrophenol and 2,6-dimethylphenol.

Hazard Category	Precautionary Measures and Response
Toxicity	Harmful if swallowed or in contact with skin. Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Wear protective gloves and clothing. Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water.
Irritation	Causes skin irritation and serious eye damage. Wear protective gloves and eye/face protection. Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.
Handling	Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2,6-Dimethyl-3-nitrophenol represents an intriguing target for chemical exploration. While experimental data remains scarce, a robust understanding of its properties can be achieved through the application of core chemical principles and comparative analysis with its isomers. Its predicted physicochemical properties—particularly its moderate acidity and distinct spectroscopic signature—make it an identifiable and potentially useful molecule. The proposed synthesis via a diazotization-hydrolysis pathway offers a reliable method for its preparation, opening the door for its use as a specialized building block in drug discovery and materials science. This guide serves as a foundational document to stimulate and support such future investigations.

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